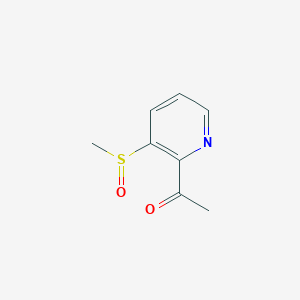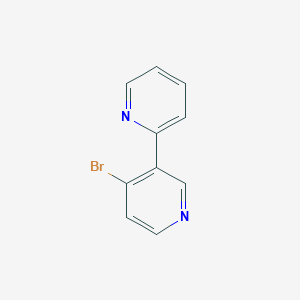
4'-Bromo-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-2,3’-bipyridine is a bipyridine derivative, characterized by the presence of a bromine atom at the 4’ position of the bipyridine structure. Bipyridines are a class of compounds widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like chloroform under reflux conditions .
Industrial Production Methods: Industrial production of 4’-Bromo-2,3’-bipyridine may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: 4’-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium or nickel catalysts are often used under inert atmospheres with appropriate ligands.
Major Products:
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Coupling Reactions: Products are typically more complex bipyridine derivatives with extended conjugation.
科学的研究の応用
4’-Bromo-2,3’-bipyridine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
作用機序
The mechanism of action of 4’-Bromo-2,3’-bipyridine is primarily through its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The bipyridine structure also allows for π-π interactions, which can influence the behavior of the compound in various environments .
類似化合物との比較
2,2’-Bipyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4,4’-Bromo-2,2’-bipyridine: Similar in structure but with bromine atoms at different positions, leading to different reactivity and coordination properties.
Uniqueness: 4’-Bromo-2,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over coordination and reactivity .
特性
分子式 |
C10H7BrN2 |
|---|---|
分子量 |
235.08 g/mol |
IUPAC名 |
4-bromo-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-6-12-7-8(9)10-3-1-2-5-13-10/h1-7H |
InChIキー |
UTOVWICYHJMUOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
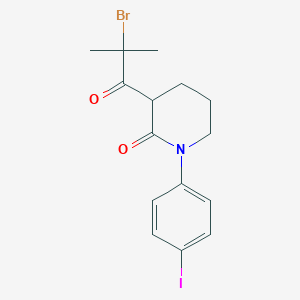
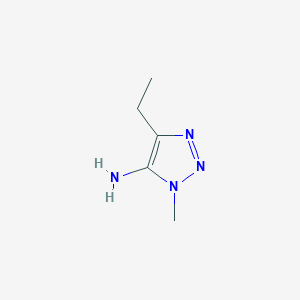
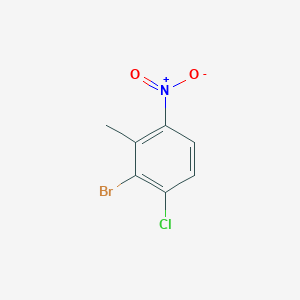
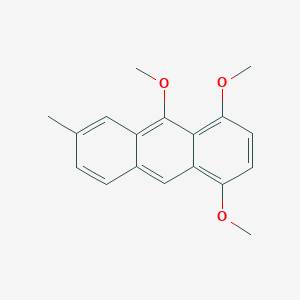
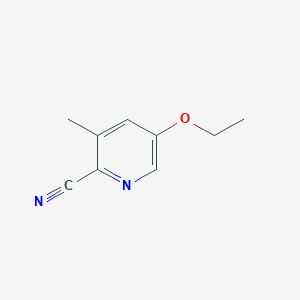

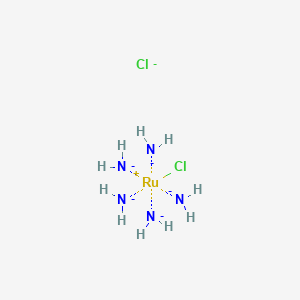
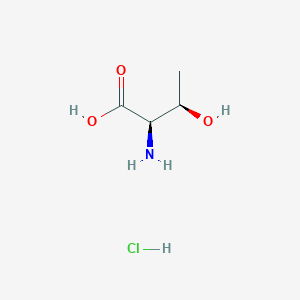
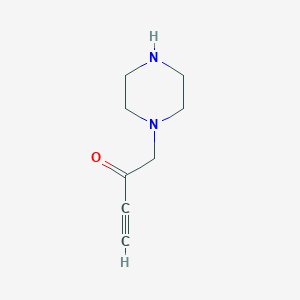
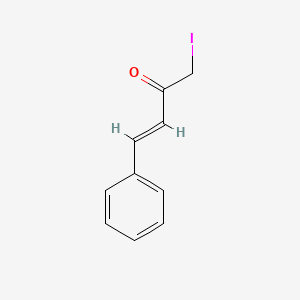
![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)

